molecular formula C7H7Cl2FN2O2S B2749799 N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411310-98-8

N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride

Cat. No.: B2749799
CAS No.: 2411310-98-8
M. Wt: 273.1
InChI Key: DJOXJGAUQFQGGE-UHFFFAOYSA-N
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Description

N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride is a synthetic organic compound characterized by its unique chemical structure, which includes a dichloropyridine moiety and a sulfamoyl fluoride group

Properties

IUPAC Name

N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2FN2O2S/c1-12(15(10,13)14)4-7-6(9)2-5(8)3-11-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOXJGAUQFQGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=N1)Cl)Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,5-dichloropyridine, which is commercially available or can be synthesized through chlorination of pyridine.

    Formation of Intermediate: The 3,5-dichloropyridine is reacted with formaldehyde and a secondary amine, such as N-methylamine, to form the intermediate N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylamine.

    Sulfamoylation: The intermediate is then treated with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the sulfamoyl fluoride group, yielding the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfamoyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the dichloropyridine ring.

    Hydrolysis: The sulfamoyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the sulfamoyl fluoride group.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylsulfonamides or other derivatives.

    Hydrolysis Products: Hydrolysis yields N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylsulfonamide.

Scientific Research Applications

Chemistry

In chemistry, N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor. The sulfamoyl fluoride group can form covalent bonds with active site residues of enzymes, making it a useful tool for studying enzyme mechanisms and developing new pharmaceuticals.

Industry

In the industrial sector, this compound is explored for its potential use in the synthesis of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride involves its interaction with biological targets, primarily enzymes. The sulfamoyl fluoride group can react with nucleophilic residues in the enzyme’s active site, leading to covalent modification and inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfonamide: Similar structure but lacks the fluoride group, making it less reactive.

    N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl chloride: Chloride instead of fluoride, which affects its reactivity and stability.

Uniqueness

N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it particularly useful in applications requiring covalent modification of biological targets or the synthesis of complex molecules.

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